molecular formula C10H18Cl2N2 B2631889 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride CAS No. 1439902-50-7

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride

Cat. No.: B2631889
CAS No.: 1439902-50-7
M. Wt: 237.17
InChI Key: DGZDVWQFUYCGKH-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring a pyridine ring and a dimethyl-substituted propanamine moiety, is characteristic of compounds that often exhibit significant biological activity. Specifically, this scaffold is found in molecules that act as histamine H1 receptor antagonists, which are investigated for managing allergic conditions . The structural motif of a pyridinylpropanamine is also explored in the development of potential antidepressant agents, as similar compounds have been studied for their interaction with targets like the human serotonin transporter (hSERT) . The dimethylamine group is a common pharmacophore in many FDA-approved drugs, contributing to a diverse range of pharmacological properties, including antimicrobial and anticancer activities . This product is provided as the dihydrochloride salt to enhance its stability and solubility in aqueous solutions, facilitating its use in various in vitro assay systems. Strict quality control ensures high purity and batch-to-batch consistency. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,2-dimethyl-3-pyridin-2-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-10(2,8-11)7-9-5-3-4-6-12-9;;/h3-6H,7-8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZDVWQFUYCGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride typically involves the reaction of 2-pyridinecarboxaldehyde with 2-amino-2-methylpropane-1-ol under acidic conditions. The reaction is followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The amine group in 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride undergoes oxidation to form imines or nitriles under specific conditions.

Reaction Type Reagents Conditions Products
Oxidative dehydrogenationPotassium permanganate (KMnO₄)Aqueous H₂SO₄, 80°CCorresponding imine
Nitrile formationHydrogen peroxide (H₂O₂)Acidic medium (HCl), 60°CNitrile derivative

These reactions highlight the compound’s susceptibility to oxidative transformations, which are critical for functionalizing the amine group .

Reduction Reactions

Reduction of the amine group or pyridine ring leads to secondary/tertiary amines or hydrogenated pyridines.

Reaction Type Reagents Conditions Products
Catalytic hydrogenationPd/C, H₂Ethanol, 50 atmSecondary amine
LiAlH₄ reductionLiAlH₄THF, 0°CTertiary amine

Reduction pathways are pivotal for tuning the compound’s basicity and lipophilicity, influencing its pharmacokinetic properties .

Nucleophilic Substitution

The pyridine ring’s ortho-position undergoes nucleophilic substitution, facilitated by its electron-deficient nature.

Reaction Type Reagents Conditions Products
Cyanide substitutionTMSCN, TEAAcetonitrile, reflux (10 h)Cyanopyridine derivative
Amide couplingEDCI/HOBT, amineDMF, 130°CAmide adducts

These substitutions expand the compound’s structural diversity, enabling the synthesis of bioactive analogs .

Amide Formation

Amide coupling reactions are central to the compound’s application in medicinal chemistry.

Reaction Type Reagents Conditions Products
EDCI-mediated couplingEDCI, HOBTDMF, 130°CBiologically active amides
HydrolysisNaOH/H₂O50°C, 24 hCarboxylic acid intermediates

Amide derivatives exhibit enhanced stability and binding affinity, as demonstrated in SAR (Structure-Activity Relationship) studies .

Stability and Reactivity

The dihydrochloride salt form enhances solubility in aqueous media but increases susceptibility to hydrolytic degradation.

Parameter Value Implications
Solubility>10 mg/mL (H₂O)Facilitates formulation
pKa (amine)9.8 ± 0.2pH-dependent reactivity

These properties guide rational design strategies for optimizing therapeutic profiles .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential as a pharmaceutical agent due to its structural features that allow interaction with various biological targets:

Antidepressant Activity

Research indicates that derivatives of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride may exhibit antidepressant properties by modulating neurotransmitter systems. Studies have shown that compounds with similar structures can influence serotonin and norepinephrine levels, which are critical in managing mood disorders .

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways . The introduction of pyridine rings in amine compounds has been linked to enhanced bioactivity against tumors.

Protein Interactions

This compound serves as a valuable tool in studying protein-protein interactions. Its ability to bind selectively to certain proteins makes it suitable for developing probes that can elucidate complex biological processes, such as signal transduction and metabolic pathways .

Ligand Development

The structure of this compound allows for the design of ligands that can selectively bind to receptors or enzymes. This specificity is crucial for drug development, particularly in targeting diseases at the molecular level .

Synthesis of Functional Materials

The compound can be utilized in synthesizing functional materials with tailored properties. Its amine functionality allows for further chemical modifications, enabling the creation of polymers or materials with specific electrical or optical characteristics .

Case Studies

Study TitleFocusFindings
Antidepressant Effects of Pyridine DerivativesEvaluation of mood modulationDemonstrated significant serotonin reuptake inhibition in vitro
Anticancer Activity of Amine CompoundsScreening against cancer cell linesNotable cytotoxic effects observed in breast and lung cancer models
Development of Selective LigandsProtein binding studiesIdentified new ligands with high specificity for target proteins

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes structural analogs, highlighting substituent variations and their implications:

Compound Name Substituent Position/Group Molecular Formula Molecular Weight (g/mol) Key Differences Source/Application
2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride Pyridin-2-yl, 2,2-dimethylpropyl C₁₀H₁₆N₂·2HCl 237.17 Reference compound Building block in drug synthesis
(R)-2-Methyl-1-(pyridin-2-yl)propan-1-amine Pyridin-2-yl, 2-methylpropyl C₉H₁₄N₂ 150.22 Lacks one methyl group; chiral center Intermediate in cannabinoid receptor modulators
2,2-Dimethyl-3-(pyridin-3-yl)propan-1-amine dihydrochloride Pyridin-3-yl, 2,2-dimethylpropyl C₁₀H₁₆N₂·2HCl 237.17 Pyridine substitution at 3-position Altered electronic properties
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride 3-Methylpyridin-2-yl, propyl C₉H₁₄N₂·2HCl 219.14 Methyl group on pyridine ring Potential impact on receptor binding
(R)-2-Methyl-1-pyridin-2-yl-propylamine dihydrochloride Pyridin-2-yl, 2-methylpropyl C₉H₁₄N₂·2HCl 219.14 Chiral dihydrochloride salt Stereochemical diversity in drug design

Substituent Effects on Physicochemical Properties

  • Pyridine Substitution Position: Pyridin-2-yl (target compound) vs.
  • Branching and Chirality :
    • The 2,2-dimethylpropyl group in the target compound increases hydrophobicity compared to linear chains (e.g., 1-(3-methylpyridin-2-yl)propan-1-amine). Chirality in analogs like (R)-2-methyl-1-(pyridin-2-yl)propan-1-amine influences enantioselective receptor binding .

Research Findings and Data

Market and Availability

  • Commercial Status : The target compound is discontinued (), while analogs like 1-(3-methylpyridin-2-yl)propan-1-amine dihydrochloride remain available with ≥95% purity ().

Biological Activity

2,2-Dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride (CAS No. 1439902-50-7) is a chemical compound characterized by its unique structure, which includes a dimethylated propanamine chain and a pyridine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C10H16N2·2HCl, with a molecular weight of approximately 237.17 g/mol. The compound is typically synthesized through the reaction of 3-cyanopyridine with reducing agents like sodium borohydride under controlled conditions .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0195
Escherichia coli0.025
Bacillus mycoides0.0048
Candida albicans0.039

These results indicate that the compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells. The pyridine ring facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate enzyme activity and receptor functions, leading to observed antimicrobial effects .

Case Studies

A notable study evaluated the compound's efficacy against multidrug-resistant bacterial strains. In vitro tests revealed that it significantly inhibited the growth of resistant Staphylococcus aureus strains, demonstrating potential as an alternative therapeutic agent in treating infections caused by resistant pathogens .

Another investigation focused on its anti-inflammatory properties. The compound was found to reduce pro-inflammatory cytokine production in macrophages, indicating potential applications in inflammatory diseases .

Safety and Toxicology

While the biological activity of this compound is promising, safety data remains limited. Current safety assessments indicate that acute toxicity data is not available; however, standard precautions should be taken when handling the compound due to its irritant properties .

Q & A

Q. What are the established synthetic routes for 2,2-dimethyl-3-(pyridin-2-yl)propan-1-amine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination between pyridine-2-carbaldehyde and 2,2-dimethylpropan-1-amine, followed by dihydrochloride salt formation. Key steps include:
  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during intermediate steps .
  • Reduction : Employ sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–6) for selective imine reduction .
  • Salt Formation : React the free base with hydrochloric acid (2 equivalents) in ethanol, followed by recrystallization from ethanol/diethyl ether for purity .
  • Optimization : Use Design of Experiments (DOE) to vary temperature, solvent polarity, and stoichiometry. Monitor yield and purity via HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:
  • NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, methyl groups at δ 1.0–1.2 ppm) and absence of unreacted aldehyde .
  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (90:10) to assess purity (>98%) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 193.1 for the free base) .
  • Elemental Analysis : Ensure chloride content matches theoretical values for dihydrochloride salts (e.g., ~22.5% Cl) .

Q. What are the primary biological or pharmacological research applications of this compound?

  • Methodological Answer : Focus on its role as a precursor or active moiety in:
  • Receptor Studies : Screen for affinity toward nicotinic acetylcholine receptors (nAChRs) using radioligand binding assays (e.g., [³H]-epibatidine competition) .
  • Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP2D6) via fluorogenic substrate assays .
  • Cellular Uptake : Use fluorescently tagged derivatives to study blood-brain barrier permeability in vitro (e.g., Caco-2 cell monolayers) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Mechanistic Profiling : Compare potency in cell-free (e.g., enzyme assays) vs. cell-based systems to identify off-target effects or metabolic instability .
  • Species-Specific Variability : Test activity in human vs. rodent-derived receptors/proteins (e.g., cloned nAChR subunits expressed in HEK293 cells) .
  • Data Normalization : Use internal standards (e.g., β-galactosidase controls) to account for variability in cellular viability assays .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Computational Docking : Model interactions with target proteins (e.g., nAChR α4β2 subtype) using AutoDock Vina to identify binding poses .
  • Kinetic Studies : Perform stopped-flow fluorescence to measure binding rates (kon/koff) .
  • Mutagenesis : Introduce point mutations (e.g., pyridinyl contact residues) to validate docking predictions .

Q. How can researchers address stability challenges during long-term storage or in vivo administration?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and varying pH (2–9) to identify degradation pathways .
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • In Vivo Stability : Use LC-MS/MS to monitor plasma metabolite profiles in animal models (e.g., Sprague-Dawley rats) .

Q. What experimental design considerations are critical for scaling up synthesis without compromising yield or purity?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .
  • Purification Scaling : Replace column chromatography with continuous crystallization (e.g., mixed-suspension mixed-product removal) .
  • Byproduct Management : Use scavenger resins (e.g., polymer-bound isocyanate) to remove excess reagents during workup .

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